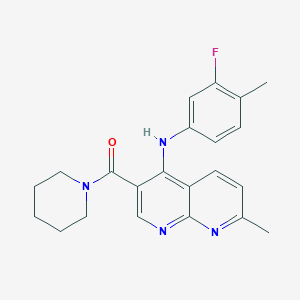

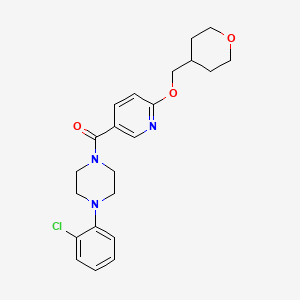

![molecular formula C12H13N3O2 B2994609 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid CAS No. 752934-22-8](/img/structure/B2994609.png)

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid

Vue d'ensemble

Description

“4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” is a compound with the molecular formula C10H8N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid”, is characterized by a planar, five-membered heteroaromatic molecule with 3 carbon and 2 nitrogen atoms in 1 and 3 positions . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .

Applications De Recherche Scientifique

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial activity. For instance, certain compounds synthesized from imidazole have exhibited marked activity against E. coli , S. aureus , and B. subtillis .

Antimycobacterial Activity

Imidazole derivatives have also been reported to possess antimycobacterial properties . This makes them potential candidates for the development of new drugs to treat mycobacterial infections.

Anti-inflammatory Activity

Certain indole derivatives, which are structurally similar to imidazole derivatives, have demonstrated anti-inflammatory activities . This suggests that “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” may also have potential anti-inflammatory applications.

Antitumor Activity

Imidazole derivatives have been reported to exhibit antitumor activities . This suggests that they could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole derivatives have also shown antidiabetic activities . This indicates that they could be used in the treatment of diabetes.

Antioxidant Activity

Some imidazole derivatives have shown good scavenging potential, indicating their potential as antioxidants .

Mécanisme D'action

Target of Action

The primary target of 4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid is the bacterial CYP199A4 enzyme . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances.

Mode of Action

The compound binds to the ferric and ferrous heme of the CYP199A4 enzyme . This binding induces a red shift in the Soret wavelength (424 nm) in the ferric enzyme, along with changes in the intensities of the δ and α bands .

Biochemical Pathways

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole, a core structure in this compound, is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution

Result of Action

The compound is a substrate for the CYP199A4 enzyme and is oxidized to generate a metabolite derived from ring opening of the imidazolyl ring: 4-[[2-(formylamino)acetyl]amino]benzoic acid

Orientations Futures

The future directions for research on “4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid” and other imidazole derivatives are likely to involve further exploration of their synthesis methods and biological activities. Given the broad range of biological activities demonstrated by imidazole derivatives, they may have potential applications in the development of new drugs .

Propriétés

IUPAC Name |

4-(2-imidazol-1-ylethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-12(17)10-1-3-11(4-2-10)14-6-8-15-7-5-13-9-15/h1-5,7,9,14H,6,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCORTMAEMWZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(1H-imidazol-1-yl)ethyl]amino}benzoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

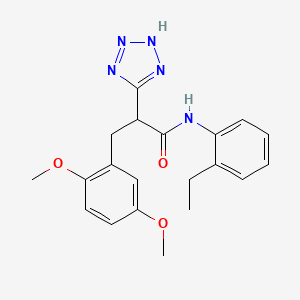

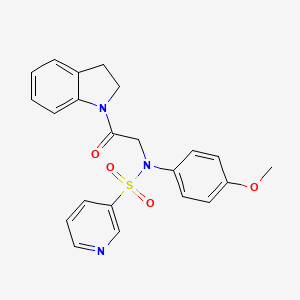

![1-[4-[(1-Methylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2994528.png)

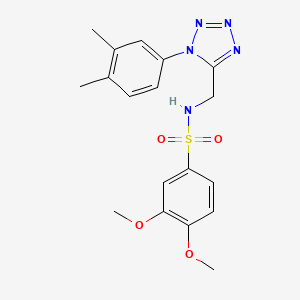

![6-ethyl-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2994537.png)

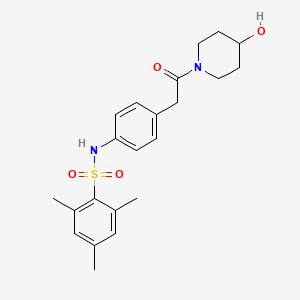

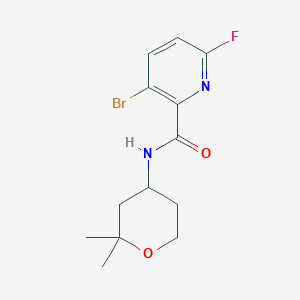

![N-[2-(3-Pyridin-4-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2994540.png)

![4-[3-(Benzyloxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2994541.png)

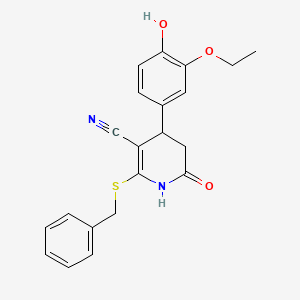

![N1-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2994545.png)

![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)